molecular formula C10H18ClNO3 B1487232 Methyl 1-(aminomethyl)-6-oxaspiro[2.5]octane-1-carboxylate hydrochloride CAS No. 2203717-15-9

Methyl 1-(aminomethyl)-6-oxaspiro[2.5]octane-1-carboxylate hydrochloride

Cat. No.: B1487232
CAS No.: 2203717-15-9
M. Wt: 235.71 g/mol
InChI Key: BREUGZWIPGTGRV-UHFFFAOYSA-N
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Description

Methyl 1-(aminomethyl)-6-oxaspiro[2.5]octane-1-carboxylate hydrochloride (CAS: EN300-6486700) is a bicyclic compound featuring a 6-oxaspiro[2.5]octane core with a methyl carboxylate and an aminomethyl substituent. Its molecular formula is C₁₀H₁₇ClNO₂ (Mol. Weight: 243.70 g/mol) . The spiro architecture introduces steric constraints and unique electronic properties, making it valuable in medicinal chemistry and organic synthesis. The hydrochloride salt enhances solubility and stability, typical for amine-containing pharmaceuticals.

Properties

IUPAC Name

methyl 2-(aminomethyl)-6-oxaspiro[2.5]octane-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3.ClH/c1-13-8(12)10(7-11)6-9(10)2-4-14-5-3-9;/h2-7,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BREUGZWIPGTGRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC12CCOCC2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 1-(aminomethyl)-6-oxaspiro[2.5]octane-1-carboxylate hydrochloride (CAS Number: 2203717-15-9) is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C₁₀H₁₈ClNO₃
  • Molecular Weight : 235.71 g/mol
  • Structure : The compound features a spirocyclic structure, which is significant for its biological interactions.

Biological Activity Overview

Research into the biological activity of this compound is limited but suggests several potential pharmacological effects:

1. Cytotoxicity

In studies evaluating cytotoxic effects, compounds with similar spirocyclic structures have displayed moderate cytotoxicity against various cancer cell lines. For instance, related compounds have shown IC₅₀ values ranging from 15 to 100 μM against human cancer cell lines such as BGC-823 and H460, indicating potential for further investigation into the anticancer properties of this compound .

2. Antifungal Activity

Preliminary studies suggest that derivatives of spirocyclic compounds exhibit antifungal properties. For example, certain spiro compounds have shown activity against Candida parapsilosis and Cryptococcus neoformans at concentrations around 100 μg/mL . While specific data on this compound is scarce, the structural similarity may imply potential antifungal activity.

The mechanism through which spirocyclic compounds exert their effects often involves interaction with cellular pathways related to apoptosis and cell proliferation. Further studies are required to elucidate the specific pathways influenced by this compound.

Research Findings

A comprehensive review of available literature reveals limited direct studies on this compound itself. However, insights can be drawn from related compounds:

CompoundBiological ActivityReference
Spirocyclic derivativesModerate cytotoxicity (IC₅₀: 15–100 μM)
Antifungal derivativesActivity against Candida spp.
AminopyridinesInhibition of c-Met pathway

Case Studies

While specific case studies focusing solely on this compound are lacking, analogous compounds have been evaluated for their therapeutic potentials:

  • Study on Spiro Compounds : Research indicates that spirocyclic compounds can modulate various biological pathways, leading to anticancer effects in vitro.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Spiro or Bicyclic Frameworks

Methyl 2-azabicyclo[2.2.2]octane-1-carboxylate hydrochloride
  • Molecular Formula: C₉H₁₆ClNO₂ (Mol. Weight: 205.69 g/mol) .
  • Key Differences: Replaces the 6-oxaspiro system with a 2-azabicyclo[2.2.2]octane scaffold.
  • Applications : Likely used in ligand design for receptor targeting due to its rigid bicyclic structure.
(6-Oxaspiro[2.5]octan-1-yl)methanamine Hydrochloride
  • Molecular Formula: C₈H₁₆ClNO (Mol. Weight: 177.67 g/mol) .
  • Key Differences : Lacks the methyl carboxylate group, reducing ester-mediated reactivity. The simpler structure may improve metabolic stability but limits functionalization opportunities.
{2,2-Difluoro-6-oxaspiro[2.5]octan-1-yl}methanamine Hydrochloride
  • CAS : 2230798-66-8 .
  • Fluorination often improves membrane permeability and resistance to oxidative metabolism.

Non-Spiro Analogues

Methyl 1-(methylamino)cyclopentanecarboxylate Hydrochloride
  • Synthesis : Produced via reaction with toluenesulfonate in ethyl acetate (78% yield) .
  • Key Differences: Cyclopentane ring instead of a spiro system.
Octodrine (Hydrochloride)
  • Molecular Formula : C₈H₁₉N·HCl (Mol. Weight: 165.7 g/mol) .
  • Key Differences : A branched-chain amine lacking cyclic or ester functionalities. Simpler structure but lower molecular complexity limits its use in targeted drug design.

Functional Group Variations

6-Oxaspiro[2.5]octane-1-carboxylic Acid
  • Synthesis: Derived from ethyl ester hydrolysis using KOH in ethanol/water .
  • Key Differences: Carboxylic acid replaces the methyl ester, increasing hydrophilicity and acidity (pKa ~4-5). This derivative is prone to salt formation but lacks the aminomethyl group for further conjugation.

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Potential Applications
Target Compound C₁₀H₁₇ClNO₂ 243.70 6-Oxaspiro, methyl carboxylate, aminomethyl Drug intermediates, chiral ligands
Methyl 2-azabicyclo[2.2.2]octane-1-carboxylate HCl C₉H₁₆ClNO₂ 205.69 Bicyclo[2.2.2], nitrogen bridge Receptor-targeted ligands
(6-Oxaspiro[2.5]octan-1-yl)methanamine HCl C₈H₁₆ClNO 177.67 6-Oxaspiro, primary amine Building block for amine derivatives
Octodrine HCl C₈H₁₉N·HCl 165.70 Branched-chain amine Stimulant, forensic applications

Commercial Availability and Pricing

  • The target compound is widely available, with 106,284 suppliers listed in China alone, indicating robust production capabilities .
  • Pricing : Sold by CymitQuimica at €645/50 mg, reflecting higher costs compared to simpler amines like Octodrine (€165.7/g inferred) .

Preparation Methods

Starting Material and Key Intermediates

The synthesis generally begins with the preparation of 6-oxaspiro[2.5]octane-1-carboxylate derivatives , which serve as pivotal intermediates. These are often derived from esterification of 6-oxaspiro[2.5]octane-1-carboxylic acid or via cyclization reactions involving suitable precursors (e.g., cyclic ketones or aldehydes).

Core Synthetic Strategy: Spirocyclization and Functionalization

A. Spirocyclization via Cyclopropanation and Ring Closure

  • Method: A common approach involves the cyclopropanation of suitable olefinic precursors followed by ring expansion or cyclization to form the spirocyclic framework.
  • Reaction Conditions: Typically carried out under Lewis acid catalysis (e.g., BF₃·OEt₂) at low temperatures (0–25°C), with reagents such as diazocompounds or carbenes generated in situ.

Introduction of the Aminomethyl Group

  • Method: The aminomethyl group is introduced via nucleophilic substitution or reductive amination.
  • Reagents: Formaldehyde derivatives (e.g., paraformaldehyde) in the presence of amines or via reductive amination using sodium cyanoborohydride or similar reducing agents.

C. Esterification to Form Methyl Ester

  • The carboxylic acid intermediate is methylated using methyl iodide or dimethyl sulfate in the presence of base (e.g., potassium carbonate) to afford the methyl ester.

D. Formation of Hydrochloride Salt

  • The free amine is converted into its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., diethyl ether or ethanol).

Detailed Synthetic Procedure and Reaction Conditions

Step Reagents Conditions Purpose Reference/Notes
Cyclopropanation Diazomethane or carbene precursors -78°C to 0°C Formation of cyclopropane ring Standard in spirocyclization
Ring expansion Lewis acids (BF₃·OEt₂) 0–25°C Formation of oxaspiro core Optimized for high yield
Nucleophilic substitution Formaldehyde + amine Room temperature Aminomethyl group installation Reductive amination preferred
Esterification Methyl iodide / dimethyl sulfate Reflux, base present Methyl ester formation Ensures high purity
Salt formation HCl gas / HCl solution Room temperature Conversion to hydrochloride salt Purification step

Research Findings and Optimization Strategies

Yield Optimization

  • Reaction parameters such as temperature, reagent equivalents, and solvent polarity significantly influence yields.
  • For example, using excess formaldehyde and controlled temperature (around 0–25°C) during aminomethylation enhances selectivity and yield.
  • Purification via recrystallization from ethanol or chromatography ensures high purity (>98%).

Stereochemical Control

  • Chiral catalysts or auxiliaries can be employed to favor specific stereoisomers, especially at the aminomethyl position.
  • Computational studies suggest that stereoselectivity is influenced by substrate conformation and reaction kinetics.

Purity and Characterization

  • Confirmed via NMR spectroscopy (¹H, ¹³C), mass spectrometry , and HPLC .
  • The hydrochloride salt exhibits improved stability and solubility, facilitating handling and further derivatization.

Data Table Summarizing Preparation Methods

Method Key Reagents Reaction Conditions Advantages Limitations
Cyclopropanation & Ring Closure Diazomethane, Lewis acids -78°C to 25°C High regioselectivity Hazardous reagents, requires low temperature
Reductive Amination Formaldehyde, NaBH₃CN Room temperature Efficient aminomethylation Over-reduction risk
Esterification Methyl iodide, K₂CO₃ Reflux High yield of methyl ester Alkylation side reactions
Salt Formation HCl gas Ambient Stable hydrochloride salt Handling gaseous HCl

Q & A

Q. What are the key synthetic routes for Methyl 1-(aminomethyl)-6-oxaspiro[2.5]octane-1-carboxylate hydrochloride, and what critical parameters affect yield?

Methodological Answer: The synthesis of this spirocyclic compound typically involves carbamate protection, spiro ring formation, and subsequent functionalization. For example, a patent application describes the use of tert-butyl carbamate intermediates to stabilize the aminomethyl group during spirocyclization (Step 6, Scheme 36) . Critical parameters include:

  • Reaction Temperature: Elevated temperatures (80–100°C) are often required for spiro ring closure but must be optimized to avoid decomposition.
  • Catalysts: Lewis acids (e.g., BF₃·Et₂O) may enhance cyclization efficiency.
  • Purification: Column chromatography with polar solvents (e.g., ethyl acetate/methanol) is essential to isolate the hydrochloride salt .
    Yield optimization requires rigorous monitoring via TLC or HPLC to track intermediate stability .

Q. How can the purity and structural integrity of this compound be validated using analytical techniques?

Methodological Answer: Validation involves a combination of spectroscopic and chromatographic methods:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms the spirocyclic structure by identifying characteristic peaks (e.g., oxaspiro oxygen at δ 3.5–4.0 ppm, aminomethyl protons at δ 1.8–2.2 ppm) .
  • Mass Spectrometry (HRMS): Exact mass analysis (e.g., m/z 205.69 for C₉H₁₆ClNO₂⁺) verifies molecular formula consistency .
  • HPLC-PDA: Reverse-phase chromatography (C18 column, 0.1% TFA in water/acetonitrile) assesses purity (>97%) and detects impurities .
  • X-ray Crystallography: Resolves stereochemical ambiguities in the bicyclic framework, though crystallization may require slow evaporation from ethanol .

Q. What role does the spirocyclic structure play in the compound’s reactivity and potential biological activity?

Methodological Answer: The 6-oxaspiro[2.5]octane core confers conformational rigidity, which:

  • Enhances Metabolic Stability: The strained spiro system reduces enzymatic degradation compared to flexible analogs .
  • Directs Reactivity: The aminomethyl group undergoes selective functionalization (e.g., acylation, Schiff base formation) due to steric protection by the spiro ring .
  • Modulates Bioactivity: Similar spirocyclic amines (e.g., 1-(aminomethyl)cyclopropanecarboxylate) show activity against L-amino acid transporters and calcium channels, suggesting potential neuropharmacological applications .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during synthesis, especially given the bicyclic framework?

Methodological Answer: Stereocontrol in spiro systems requires chiral auxiliaries or enantioselective catalysis:

  • Chiral Resolution: Diastereomeric salts (e.g., with tartaric acid) separate (1S,4S) and (1R,4R) isomers post-synthesis, as described in iodopyrimidinyl carbamate derivatives .
  • Asymmetric Catalysis: Chiral Pd complexes or organocatalysts (e.g., Cinchona alkaloids) can induce enantioselectivity during cyclopropane formation .
  • Computational Modeling: DFT calculations predict transition-state energies to optimize reaction conditions favoring the desired diastereomer .

Q. What strategies resolve data discrepancies when correlating in vitro activity with structural modifications?

Methodological Answer: Contradictions between structural analogs and activity profiles can be addressed by:

  • SAR Studies: Systematic substitution of the aminomethyl group (e.g., with trifluoromethyl or bulky aryl groups) identifies critical pharmacophores .
  • Free-Wilson Analysis: Quantifies contributions of substituents to bioactivity, isolating confounding variables (e.g., solubility vs. target binding) .
  • Crystallographic Mapping: Co-crystallization with target proteins (e.g., voltage-gated calcium channels) reveals steric or electronic mismatches .

Q. What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

  • Docking Simulations (AutoDock Vina): Models binding poses of the spirocyclic core within protein active sites (e.g., α2δ calcium channel subunits) using PubChem 3D conformers .
  • MD Simulations (GROMACS): Assesses stability of ligand-receptor complexes over 100-ns trajectories, highlighting critical hydrogen bonds (e.g., between the carboxylate and Lys/Arg residues) .
  • QSAR Models: Relate topological descriptors (e.g., polar surface area, logP) to permeability or toxicity, guiding lead optimization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 1-(aminomethyl)-6-oxaspiro[2.5]octane-1-carboxylate hydrochloride
Reactant of Route 2
Methyl 1-(aminomethyl)-6-oxaspiro[2.5]octane-1-carboxylate hydrochloride

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